molecular formula C14H14ClN3O2 B2648882 2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034237-00-6

2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Cat. No.: B2648882
CAS No.: 2034237-00-6
M. Wt: 291.74
InChI Key: HAPORIBYKOLSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a chemically synthesized compound featuring a pyrazolo[1,5-a]pyrazine core, a bicyclic structure of significant interest in medicinal chemistry . This scaffold is part of a broader class of pyrazole-fused heterocycles which are extensively researched for their diverse biological activities . The molecular structure integrates a 4-chlorophenoxy group, a motif found in various biologically active molecules and herbicides , linked via an ethanone bridge to the nitrogen-containing fused ring system. The specific three-dimensional conformation, influenced by dihedral angles between the ring systems, can be critical for its interaction with biological targets . This compound is designed for research applications only and serves as a valuable chemical intermediate or scaffold for investigating new therapeutic agents. Pyrazole-fused heterocycles analogous to this structure have been explored as modulators of key enzymatic targets, such as Bruton's Tyrosine Kinase (BTK), which is a prominent target in immunology and oncology research . Furthermore, related tetrahydropyrazolopyridine compounds have demonstrated impressive activity in other areas, such as acting as potent photosensitizers in photodynamic therapy . Researchers may utilize this compound to develop novel inhibitors or probes for biological pathways, or to study structure-activity relationships (SAR) within this class of molecules. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Handle with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-11-1-3-13(4-2-11)20-10-14(19)17-7-8-18-12(9-17)5-6-16-18/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPORIBYKOLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to produce 4-chlorophenoxyalkane.

    Synthesis of the Dihydropyrazolopyrazine Core: The dihydropyrazolopyrazine core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone or ketoester.

    Coupling Reaction: The final step involves the coupling of the 4-chlorophenoxyalkane with the dihydropyrazolopyrazine core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Variations :

  • Pyrazolo[1,5-a]pyrimidinones: VU0462807 (1-(2-(phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone) replaces the pyrazine ring with a pyrimidinone, enhancing solubility (4.2 mg/mL) and CNS efficacy in hyperlocomotion models .
  • Chlorophenyl Derivatives: 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one () substitutes the ethanone with a dimethoxyphenethyl group, increasing molecular weight (411.88 g/mol) and introducing hydrogen-bonding interactions via methoxy groups .

Substituent Modifications :

  • Triazole and Phenyl Additions: BIO-1984542 () incorporates a 3-methyl-1H-1,2,4-triazole and tetrahydroquinoline, boosting Parkin E3 ligase modulation (UPLC-MS: m/z 495 [M+H]⁺) but reducing solubility due to increased hydrophobicity .
  • Fluorinated Derivatives : Benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate () uses a trifluoromethyl group to enhance metabolic stability (65% yield in synthesis) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility/LogP (Inferred)
Target Compound ~350 (estimated) 4-Chlorophenoxy, ethanone Moderate lipophilicity (Cl group)
VU0462807 329.37 Phenoxymethyl, ethanone High solubility (4.2 mg/mL)
BIO-1984542 495.50 Triazolyl, tetrahydroquinoline Low solubility (logP ~3.5 estimated)
5-[(4-Chlorophenyl)methyl] analog 365.82 Chlorophenyl, methoxyphenyl Moderate solubility (logP ~2.93)

Notes:

  • Fluorinated derivatives () exhibit enhanced stability but require specialized synthetic routes .

Key Findings :

  • Target Selectivity : The pyrazolo[1,5-a]pyrazine core allows divergent target engagement (e.g., mGlu5 vs. Parkin) depending on substituents .
  • Efficacy vs. Solubility Trade-offs: VU0462807’s pyrimidinone core improves solubility but may reduce CNS penetration compared to the target compound’s pyrazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.